L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine

Description

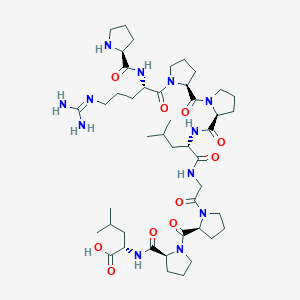

This compound is a complex oligopeptide featuring repeated proline (Pro) residues and a unique N⁵-(diaminomethylidene)-L-ornithyl (Dmo-Orn) moiety. Its structure includes the sequence Pro-Dmo-Orn-Pro-Pro-Leu-Gly-Pro-Pro-Leu. The repetitive proline residues may confer structural rigidity, influencing its conformational stability and resistance to proteolytic degradation .

Properties

CAS No. |

654638-36-5 |

|---|---|

Molecular Formula |

C45H74N12O10 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H74N12O10/c1-26(2)23-30(37(59)50-25-36(58)54-19-9-15-34(54)42(64)55-20-8-14-33(55)40(62)53-31(44(66)67)24-27(3)4)52-39(61)32-13-7-21-56(32)43(65)35-16-10-22-57(35)41(63)29(12-6-18-49-45(46)47)51-38(60)28-11-5-17-48-28/h26-35,48H,5-25H2,1-4H3,(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,66,67)(H4,46,47,49)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

PLAUYDDXJLRFIU-DZCXQCEKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and can be automated, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.

Substitution: This reaction can replace specific amino acids or functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Industry: It may be used in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Functional Group Analysis

Compound A : L-Prolyl-N⁵-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine (PubChem)

- Key Differences: Shorter chain length (9 residues vs. 10 in the target compound). Substitution of Pro-Pro-Leu-Gly with Gly-Ala-Gly, reducing hydrophobicity.

- Shared Features :

Compound B : N⁵-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N⁵-(diaminomethylene)ornithine

- Key Differences :

- Shared Features :

Compound C : L-Methionyl-L-prolyl-D-phenylalanyl-N⁵-(diaminomethylene)-L-ornithyl-D-tryptophyl-L-phenylalanyl-L-lysyl-L-prolyl-L-valinamide

- Key Differences: Includes D-amino acids (D-Phe, D-Trp), enhancing resistance to proteases but altering stereospecificity. Methionine (Met) and lysine (Lys) residues introduce sulfur-containing and cationic side chains, differing from the target compound’s hydrophobic/neutral profile .

Molecular Properties and Structural Motifs

Structural Implications :

- The target compound’s Pro-Pro-Leu-Gly sequence may form a β-sheet or loop structure, whereas Compound B’s Phe-Ser-Phe motif could promote π-π stacking or hydrogen bonding .

- The absence of D-amino acids in the target compound (vs. Compound C) may limit its protease resistance but improve compatibility with mammalian enzymes .

Biological Activity

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine is a complex peptide compound characterized by its unique sequence and multiple proline and ornithine residues. This compound has garnered attention due to its potential biological activities, including roles in cellular signaling and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C43H71N13O9

- Molecular Weight : 943.1 g/mol

- CAS Number : 913968-09-9

The structure features diaminomethylidene groups that are crucial for its biological activity, influencing interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and cellular pathways. The diaminomethylidene groups enhance binding affinity to specific receptors, potentially leading to:

- Inhibition of Protein Kinases : This can affect various signaling pathways involved in cell growth and differentiation.

- Modulation of Cellular Responses : The compound may influence apoptosis and cell proliferation through interaction with apoptotic factors.

Case Studies

- Cell Proliferation Assays : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Protein Interaction Studies : Research involving surface plasmon resonance (SPR) has demonstrated that this compound binds effectively to target proteins involved in cell signaling, suggesting a mechanism for its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl | 943.1 g/mol | Protein kinase inhibition |

| L-Tryptophyl-L-leucyl... | 920.0 g/mol | Antioxidant properties |

| L-Phenylalanylglycyl... | 930.0 g/mol | Modulation of immune response |

The unique sequence and presence of multiple proline residues in L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl set it apart from similar compounds, enhancing its potential therapeutic applications.

Therapeutic Potential

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl has been explored for various therapeutic applications, including:

- Cancer Treatment : Its ability to inhibit cell proliferation positions it as a candidate for cancer therapy.

- Neurological Disorders : Investigations into neuroprotective effects suggest potential use in treating neurodegenerative diseases.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and therapeutic potentials of this compound, including:

- Long-term toxicity studies to assess safety profiles.

- In vivo studies to evaluate efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.